molecular formula C7H14N6S2 B14663080 Glutaraldehyde, bisthiosemicarbazone CAS No. 39534-03-7

Glutaraldehyde, bisthiosemicarbazone

Cat. No.: B14663080
CAS No.: 39534-03-7
M. Wt: 246.4 g/mol
InChI Key: LYURNKYZINZCSX-ZVSIBQGLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bisthiosemicarbazone derivatives typically involves the condensation of thiosemicarbazide with aldehydes or ketones. For glutaraldehyde, bisthiosemicarbazone, the reaction involves the condensation of glutaraldehyde with thiosemicarbazide under controlled conditions. This reaction can be carried out using conventional heating or ultrasound irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Glutaraldehyde, bisthiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pH, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bisthiosemicarbazone derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Glutaraldehyde, bisthiosemicarbazone has a wide range of scientific research applications:

    Chemistry: Used as a crosslinking agent in polymer chemistry and material science.

    Biology: Employed in the fixation of biological tissues for microscopy and histology.

    Medicine: Investigated for its antimicrobial and anticancer properties, showing potential in drug development.

    Industry: Utilized in the production of disinfectants and sterilizing agents .

Mechanism of Action

The mechanism of action of glutaraldehyde, bisthiosemicarbazone involves its ability to crosslink proteins and other biomolecules. This crosslinking disrupts the normal function of proteins, leading to antimicrobial and anticancer effects. The compound interacts with amino groups in proteins, forming stable crosslinked structures that inhibit microbial growth and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

39534-03-7

Molecular Formula

C7H14N6S2

Molecular Weight

246.4 g/mol

IUPAC Name

[(E)-[(5E)-5-(carbamothioylhydrazinylidene)pentylidene]amino]thiourea

InChI

InChI=1S/C7H14N6S2/c8-6(14)12-10-4-2-1-3-5-11-13-7(9)15/h4-5H,1-3H2,(H3,8,12,14)(H3,9,13,15)/b10-4+,11-5+

InChI Key

LYURNKYZINZCSX-ZVSIBQGLSA-N

Isomeric SMILES

C(C/C=N/NC(=S)N)C/C=N/NC(=S)N

Canonical SMILES

C(CC=NNC(=S)N)CC=NNC(=S)N

Origin of Product

United States

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